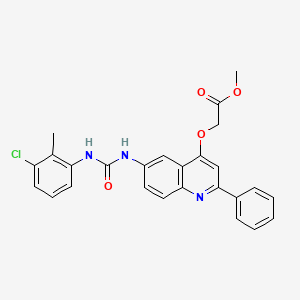
Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:
- Chemical Formula : C22H22ClN3O3
- Molecular Weight : 403.87 g/mol
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer activity. In a study focusing on similar compounds, it was found that modifications in the quinoline structure could enhance cytotoxicity against various cancer cell lines. This compound is hypothesized to exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : It is believed to promote programmed cell death in malignant cells, enhancing therapeutic efficacy.
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, although specific data on this compound is limited.
Case Studies
-
Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds structurally similar to this compound resulted in reduced viability and increased apoptosis markers.
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 10 Cell cycle arrest and apoptosis MCF7 (Breast Cancer) 15 Induction of oxidative stress A549 (Lung Cancer) 12 Inhibition of DNA synthesis - Animal Studies : Animal models treated with similar quinoline derivatives showed significant tumor regression compared to control groups, suggesting a potential for therapeutic use in oncology.
Eigenschaften
IUPAC Name |
methyl 2-[6-[(3-chloro-2-methylphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-16-20(27)9-6-10-21(16)30-26(32)28-18-11-12-22-19(13-18)24(34-15-25(31)33-2)14-23(29-22)17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBGOBWACCQTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













